molecular formula C24H27N3O3 B2981735 4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile CAS No. 2034244-23-8

4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile

Cat. No.: B2981735
CAS No.: 2034244-23-8
M. Wt: 405.498
InChI Key: UPYYFUMGCHVOGC-UHFFFAOYSA-N
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Description

The compound 4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile is a structurally complex molecule featuring:

  • A piperidine core substituted at position 4 with a phenyl group and a carbonitrile moiety.
  • An isonicotinoyl group (pyridine-4-carbonyl) attached to the piperidine nitrogen via a tetrahydro-2H-pyran-4-yl methoxy linker. The tetrahydro-2H-pyran-4-yl methoxy group enhances solubility and metabolic stability due to its oxygen-rich, six-membered ring structure .

Properties

IUPAC Name

1-[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c25-18-24(21-4-2-1-3-5-21)9-12-27(13-10-24)23(28)20-6-11-26-22(16-20)30-17-19-7-14-29-15-8-19/h1-6,11,16,19H,7-10,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYYFUMGCHVOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Tetrahydropyran-4-yl Methoxy Group: This step involves the reaction of tetrahydropyran with methanol in the presence of an acid catalyst to form the tetrahydropyran-4-yl methoxy group.

    Incorporation of the Isonicotinoyl Group: The isonicotinoyl group can be introduced through an acylation reaction using isonicotinic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Tetrahydro-2H-Pyran-4-yl Methoxy Linkers

BD630324 (BLD Pharm Ltd.)
  • Structure : N-(4-Ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benz...
  • Key Features: Shares the tetrahydro-2H-pyran-4-yl methoxy group but incorporates a benzyl ether scaffold instead of a piperidine-isonicotinoyl system.
  • Implications : The benzyl ether may confer distinct pharmacokinetic properties, such as altered lipophilicity and binding affinity, compared to the piperidine-carbonitrile core of the primary compound .
Patent Derivatives (EP Application 2022/06)
  • Example Structure : 1-((1S,2R,4S)-2-ethyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)cyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
  • Key Features : Combines a cyclopentyl backbone with a fused triazolo-pyrazine ring. The tetrahydro-2H-pyran-4-yl methoxy group is retained, but the core heterocycle differs significantly.

Piperidine/Piperazine Derivatives with Divergent Substituents

2-[4-(4-Chlorophenyl)Piperazin-1-yl]-4-Methoxypyridine-3-Carbonitrile
  • Structure : Piperazine core with a 4-chlorophenyl group and a methoxy-pyridine-carbonitrile substituent.
  • Key Features : Lacks the tetrahydro-2H-pyran-4-yl methoxy linker but shares the carbonitrile group and aromatic substitution.
Furethidine
  • Structure : Ethyl 4-phenyl-1-[2-[(tetrahydrofurfuryl)oxy]ethyl]piperidine-4-carboxylate.
  • Key Features : Replaces the tetrahydro-2H-pyran-4-yl group with a tetrahydrofurfuryl (five-membered oxygen ring) moiety and substitutes the carbonitrile with an ester group .
  • Implications : The smaller furan ring reduces steric bulk and may increase metabolic susceptibility. The ester group could render Furethidine more hydrolytically labile than the carbonitrile analog .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Source
4-Phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile C27H27N3O3 453.5 g/mol Piperidine, phenyl, carbonitrile, tetrahydro-2H-pyran-4-yl methoxy N/A
BD630324 C25H35NO5S 461.6 g/mol Benzyl ether, tetrahydro-2H-pyran-4-yl methoxy, isobutyl group
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxypyridine-3-carbonitrile C17H17ClN4O 328.8 g/mol Piperazine, 4-chlorophenyl, methoxy-pyridine, carbonitrile
Furethidine C21H31NO4 361.5 g/mol Piperidine, phenyl, tetrahydrofurfuryl methoxy, ethyl ester

Implications of Structural Variations

Oxygen Ring Size : The six-membered tetrahydro-2H-pyran-4-yl group (vs. five-membered tetrahydrofuran in Furethidine) offers enhanced conformational flexibility and metabolic stability .

Core Heterocycle : Piperidine derivatives (primary compound, Furethidine) may exhibit CNS activity, whereas piperazine or triazolo-pyrazine analogs () could target divergent pathways .

Functional Groups : The carbonitrile group in the primary compound and ’s analog may improve binding specificity compared to ester or hydroxymethyl substituents .

Biological Activity

The compound 4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C25H24N2O3
  • Molecular Weight: 420.47 g/mol
  • CAS Number: Not specified in the search results.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Antioxidant Properties: It exhibits antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Study 1: Enzyme Inhibition Assay

A study evaluated the inhibitory effects of various piperidine derivatives on acetylcholinesterase (AChE) activity. The results indicated that compounds similar to this compound showed significant inhibition of AChE, suggesting potential applications in treating Alzheimer's disease .

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity was assessed using DPPH and ABTS assays, where it showed comparable efficacy to known antioxidants .

Study 3: Neuroprotective Effects

Research conducted on neuronal cell lines indicated that treatment with this compound reduced apoptosis induced by oxidative stress. The mechanism involved upregulation of survival pathways and downregulation of pro-apoptotic factors .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAChE Inhibition5.0
Compound BAntioxidant10.0
Compound CNeuroprotection15.0

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